

The Antimicrobial Spectrum of Oxychlorosene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxychlorosene

Cat. No.: B1229835

[Get Quote](#)

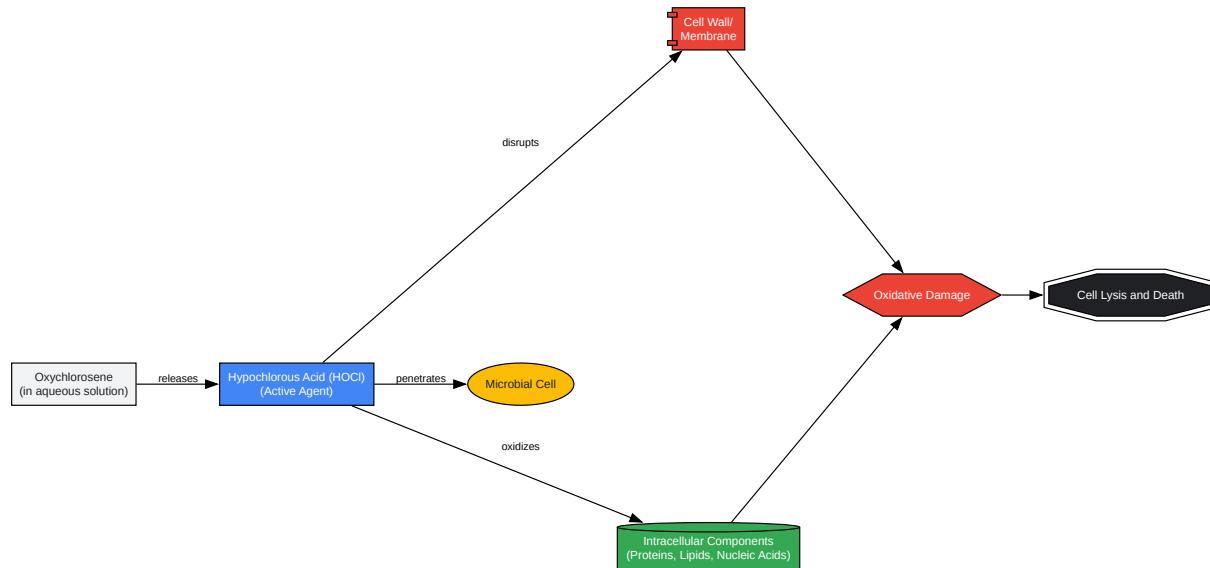
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlorosene is a broad-spectrum antimicrobial agent with a long history of use as a topical antiseptic. Its efficacy stems from the gradual release of hypochlorous acid (HOCl), a potent oxidizing agent, upon dissolution in water. This guide provides an in-depth analysis of the antimicrobial spectrum of **oxychlorosene**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Oxychlorosene, chemically known as sodium **oxychlorosene** (brand name Clorpactin®), is a complex of a synthetic alkylaryl sulfonate and hypochlorous acid. When dissolved in water, it acts as a reservoir for the slow and sustained release of hypochlorous acid, the primary biocidal agent.^[1] This mode of action provides a broad spectrum of activity against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.^[1] Unlike many traditional antibiotics, the non-specific oxidative mechanism of action of hypochlorous acid makes the development of microbial resistance highly unlikely.^[1]


This technical guide consolidates available scientific data on the antimicrobial efficacy of **oxychlorosene** and its active principle, hypochlorous acid. Due to the limited availability of extensive quantitative data specifically for **oxychlorosene** against a wide array of microbes, this guide also incorporates data from studies on hypochlorous acid to provide a comprehensive understanding of the antimicrobial spectrum.

Mechanism of Action

The antimicrobial activity of **oxychlorosene** is directly attributable to the action of hypochlorous acid. The process can be summarized as follows:

- Release of Hypochlorous Acid: Upon dissolution in an aqueous solution, sodium **oxychlorosene** releases hypochlorous acid (HOCl).
- Cellular Penetration: Being a small, uncharged molecule, HOCl can easily penetrate the cell walls and membranes of microorganisms.[2][3]
- Oxidative Damage: Once inside the cell, HOCl, a potent oxidizing agent, reacts with a variety of biological macromolecules.[3][4] Key targets include:
 - Proteins: Oxidation of sulphhydryl groups in amino acids (like cysteine) leads to protein denaturation and enzyme inactivation, disrupting essential metabolic and cellular processes.[2][3][5]
 - Lipids: HOCl can react with lipids in the cell membrane, leading to lipid peroxidation and loss of membrane integrity.[3][6]
 - Nucleic Acids: Damage to DNA and RNA through oxidation of purine and pyrimidine bases can inhibit replication and transcription.[2][4][6]
- Cell Lysis: The cumulative damage to cellular components, particularly the cell membrane, results in a loss of osmotic balance and ultimately leads to cell lysis and death.[1]

Signaling Pathway of Antimicrobial Action

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Oxychlorosene**.

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of **oxychlorosene** and hypochlorous acid against a range of microorganisms.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Hypochlorous Acid against Bacteria

Bacterial Species	Strain	MIC ($\mu\text{g/mL}$)	MBC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	ATCC 29213	-	6	[2]
Staphylococcus aureus (MRSA)	Clinical Isolate	-	6	[2]
Pseudomonas aeruginosa	ATCC 27853	-	6	[2]
Escherichia coli	ATCC 25922	-	3	[2]
Enterococcus faecalis	ATCC 29212	-	6	[2]
Candida albicans	ATCC 90028	-	3	[2]

Note: Data for hypochlorous acid is presented as a surrogate for **oxychlorosene**'s active principle.

Table 2: Bactericidal Efficacy of Sodium **Oxychlorosene** against Meticillin-Resistant Staphylococcus pseudintermedius (MRSP)

Concentration	Exposure Time (seconds)	Mean Bacterial Count (CFU/mL)	Log Reduction	Reference
0.2%	5	6.94×10^4	3.4	[7][8]
0.2%	10	5.63×10^3	>3	[7][8]
0.2%	20	2.96×10^2	>3	[7][8]
0.2%	60	1.48×10^2	>3	[7][8]
0.4%	5	2.12×10^3	4.9	[7][8]
0.4%	10	No growth observed	>5	[7][8]

Antifungal Activity

Table 3: Fungicidal Activity of 0.01% Hypochlorous Acid (Time-Kill Assay)

Fungal Species	Inoculum (CFU/mL)	Exposure Time (minutes)	Kill Rate (%)	Reference
Aspergillus fumigatus	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]
Candida albicans	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]
Fusarium solani	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]
Acremonium kiliense	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]
Aspergillus flavus	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]
Mucor indicus	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]
Candida parapsilosis	$5 \times 10^6 - 5 \times 10^7$	1	≥99.99	[9]

Virucidal Activity

Table 4: Virucidal Efficacy of Hypochlorous Acid against Various Viruses

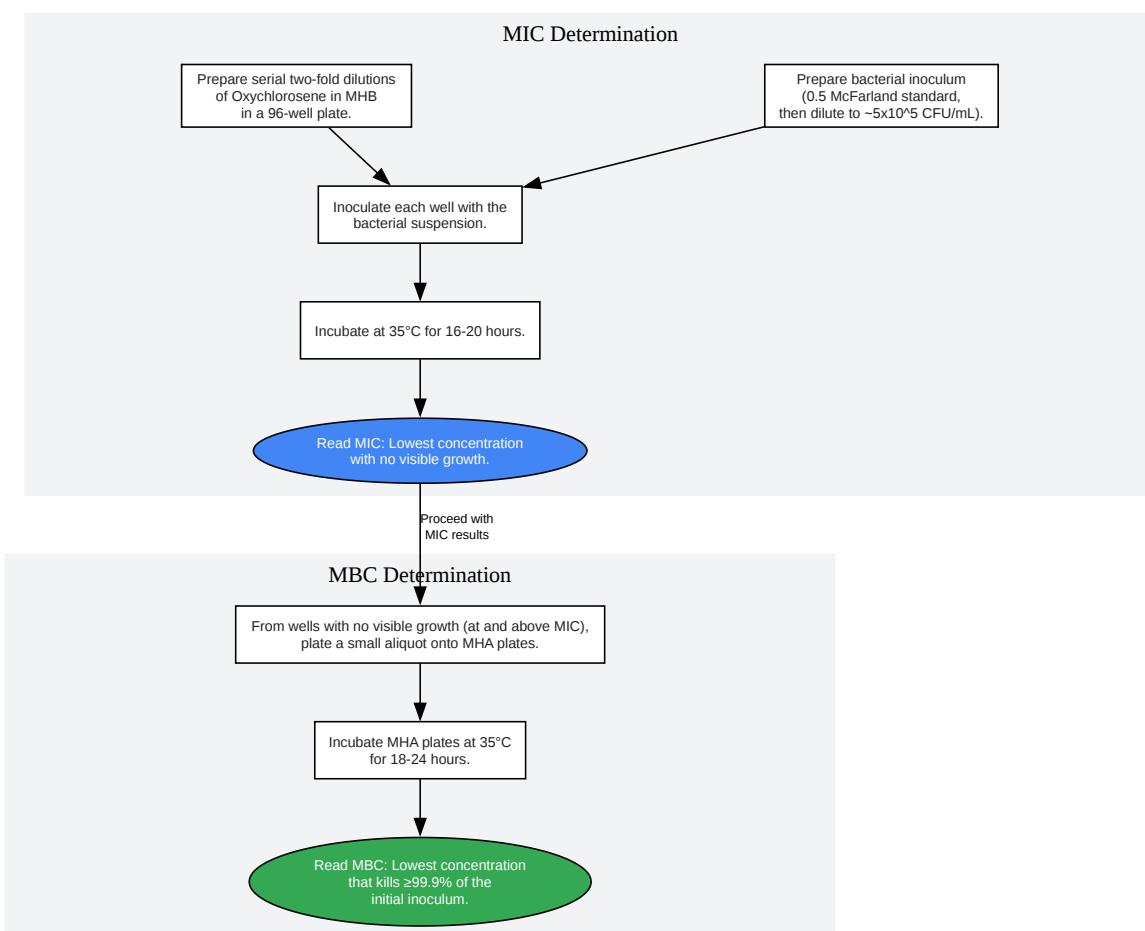
Virus	Strain	Concentration of HOCl	Exposure Time	Log Reduction	Reference
Avian					
Influenza	H5N2	62 ppm	30 seconds	>3	[10]
Virus (AIV)					
Infectious					
Bronchitis	-	62 ppm	30 seconds	>3	[10]
Virus (IBV)					
SARS-CoV-2	Wuhan	30 ppm	20 seconds	5.2 - 5.4	[11]
SARS-CoV-2	Delta	30 ppm	20 seconds	5.2 - 5.4	[11]

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and information gathered from the referenced literature.

Broth Microdilution for MIC and MBC Determination (Antibacterial)

This protocol is a generalized procedure based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)


Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of **oxychlorosene** against a specific bacterial strain.

Materials:

- **Oxychlorosene** solution (freshly prepared)
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB), cation-adjusted
- Bacterial inoculum (adjusted to 0.5 McFarland standard)

- Sterile saline or phosphate-buffered saline (PBS)
- Mueller-Hinton Agar (MHA) plates
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
- Spectrophotometer

Workflow Diagram:

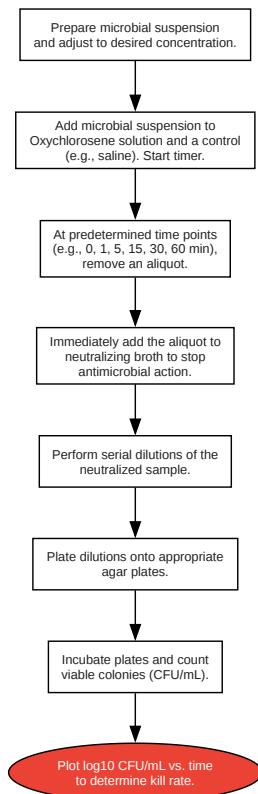
[Click to download full resolution via product page](#)

Caption: Workflow for MIC and MBC determination.

Procedure:

- Preparation of **Oxychlorosene** Dilutions: a. Prepare a stock solution of **oxychlorosene** in sterile distilled water at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the **oxychlorosene** stock solution in Mueller-Hinton Broth (MHB) to achieve the desired final concentration range. Typically, 100 μ L of MHB is added to each well, and then 100 μ L of the **oxychlorosene** solution is serially diluted across the plate.
- Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). c. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: a. Add 100 μ L of the prepared bacterial inoculum to each well of the microtiter plate containing the **oxychlorosene** dilutions. This will bring the final volume in each well to 200 μ L. b. Include a growth control well (inoculum in MHB without **oxychlorosene**) and a sterility control well (MHB only).
- Incubation: a. Cover the microtiter plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **oxychlorosene** that completely inhibits visible growth of the bacterium.
- MBC Determination: a. From each well that shows no visible growth (the MIC well and those with higher concentrations), take a small aliquot (e.g., 10 μ L) and plate it onto a Mueller-Hinton Agar (MHA) plate. b. Incubate the MHA plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours. c. The MBC is the lowest concentration of **oxychlorosene** that results in a $\geq 99.9\%$ reduction in the initial bacterial count (i.e., no more than 0.1% of the original inoculum survives).

Time-Kill Assay (Fungicidal and Bactericidal)


This protocol is a generalized procedure based on standard time-kill assay methodologies.[\[10\]](#) [\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To determine the rate and extent of killing of a microbial population by **oxychlorosene** over time.

Materials:

- **Oxychlorosene** solution (freshly prepared at the desired concentration)
- Microbial inoculum (adjusted to a specific concentration, e.g., 1×10^6 CFU/mL)
- Sterile culture tubes or flasks
- Appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, MHB for bacteria)
- Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)
- Sterile saline or PBS
- Appropriate agar plates (e.g., Sabouraud Dextrose Agar for fungi, MHA for bacteria)
- Incubator
- Vortex mixer
- Timer

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for a time-kill assay.

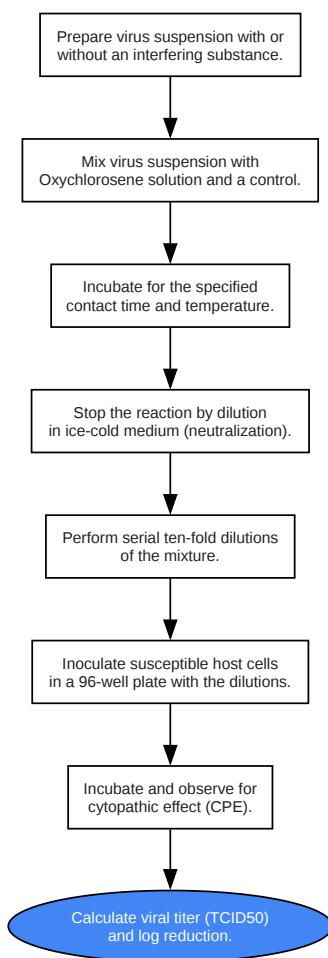
Procedure:

- Inoculum Preparation: a. Prepare a suspension of the test microorganism in a suitable broth and incubate to the mid-logarithmic phase of growth. b. Centrifuge and wash the cells with sterile saline or PBS. c. Resuspend the cells in saline or broth and adjust the concentration to the desired starting inoculum (e.g., 1×10^6 CFU/mL).
- Assay Setup: a. In a sterile tube or flask, add a specific volume of the **oxychlorosene** solution at the test concentration. b. In a separate control tube, add the same volume of sterile saline or the vehicle used to prepare the **oxychlorosene** solution. c. At time zero, add the prepared inoculum to both the test and control tubes to achieve the final desired microbial concentration. Mix well.

- Sampling: a. At predetermined time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 100 μ L) from both the test and control tubes.
- Neutralization and Plating: a. Immediately transfer the aliquot into a tube containing a neutralizing broth to stop the antimicrobial action of **oxychlorosene**. b. Perform serial ten-fold dilutions of the neutralized sample in sterile saline or PBS. c. Plate a specific volume (e.g., 100 μ L) of the appropriate dilutions onto agar plates.
- Incubation and Enumeration: a. Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 28-30°C for 48-72 hours for fungi). b. After incubation, count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) for each time point.
- Data Analysis: a. Plot the \log_{10} CFU/mL against time for both the test and control conditions. A ≥ 3 - \log_{10} reduction in CFU/mL is typically considered bactericidal or fungicidal activity.

Virucidal Suspension Test (EN 14476)

This is a generalized protocol based on the principles of the European Standard EN 14476 for evaluating the virucidal activity of chemical disinfectants.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)


Objective: To determine the virucidal efficacy of **oxychlorosene** against a specific virus in a suspension test.

Materials:

- **Oxychlorosene** solution (freshly prepared at test concentrations)
- Virus stock of known titer (e.g., TCID₅₀/mL)
- Host cell line susceptible to the test virus
- Cell culture medium
- Interfering substance (e.g., bovine serum albumin to simulate clean or dirty conditions)
- Neutralizing solution or method (e.g., dilution in ice-cold medium)

- 96-well cell culture plates
- Incubator (appropriate temperature and CO₂ for the cell line)
- Inverted microscope

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for a virucidal suspension test.

Procedure:

- Preparation: a. Prepare the **oxychlorosene** solution at the desired test concentration(s). b. Prepare the virus suspension. An interfering substance (e.g., 0.3 g/L bovine serum albumin for clean conditions, or 3.0 g/L bovine serum albumin plus 3.0 mL/L erythrocytes for dirty conditions) is added to the virus stock.
- Test Mixture: a. In a sterile tube, mix one part of the virus suspension with nine parts of the **oxychlorosene** solution. b. For the virus control, mix one part of the virus suspension with nine parts of a diluent (e.g., hard water).
- Contact Time: a. Allow the test and control mixtures to stand for the specified contact time at the required temperature (e.g., 20°C).
- Neutralization: a. Immediately after the contact time, stop the virucidal action by diluting the mixture 1:10 in ice-cold cell culture medium. This can also be achieved by other validated neutralization methods.
- Viral Titer Determination (TCID₅₀ Assay): a. Perform serial ten-fold dilutions of the neutralized test and control mixtures. b. Inoculate a 96-well plate containing a confluent monolayer of susceptible host cells with each dilution. c. Incubate the plates under appropriate conditions for the virus and cell line. d. Observe the plates microscopically for the presence of cytopathic effect (CPE) over several days. e. Calculate the 50% tissue culture infective dose (TCID₅₀) for both the test and control samples using a statistical method (e.g., Spearman-Kärber).
- Data Analysis: a. The virucidal activity is expressed as the logarithmic reduction in viral titer, calculated by subtracting the log₁₀ TCID₅₀ of the test sample from the log₁₀ TCID₅₀ of the control sample. A ≥4-log₁₀ reduction is typically required to pass the EN 14476 standard.

Conclusion

Oxychlorosene demonstrates a broad and potent antimicrobial spectrum, attributable to the release of hypochlorous acid. The available data, though more extensive for hypochlorous acid, strongly supports its efficacy against a wide range of bacteria, fungi, and viruses. Its non-specific oxidative mechanism of action makes it a valuable antiseptic, particularly in an era of increasing antimicrobial resistance.

This technical guide provides a consolidated resource of the current knowledge on the antimicrobial properties of **oxychlorosene**. The structured presentation of quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows are intended to facilitate further research and development in the field of antimicrobial agents. Future in-vitro studies focusing specifically on the quantitative antimicrobial spectrum of various formulations of **oxychlorosene** would be beneficial to further solidify its position as a versatile and effective antiseptic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What evidence supports the use of Clorpactin (sodium oxychlorosene) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 2. researchgate.net [researchgate.net]
- 3. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiochemjournal.com [microbiochemjournal.com]
- 5. Hypochlorous Acid: Mechanisms in Enzyme Regulation Studies [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro efficacy of 0.2% and 0.4% sodium oxychlorosene against meticillin-resistant *Staphylococcus pseudintermedius* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fungal Infections Following Boston Type 1 Keratoprosthesis Implantation: Literature Review and In Vitro Antifungal Activity of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. 0.01% Hypochlorous Acid Treats *Aspergillus fumigatus* Keratitis in Rats by Reducing Fungal Load and Inhibiting the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]

- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]
- 22. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]
- 23. EN 14476 - Quantitative suspension test for evaluation of virucidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [The Antimicrobial Spectrum of Oxychlorosene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229835#antimicrobial-spectrum-of-oxychlorosene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com